Cas no 1024-16-4 (1-Benzyl-4-cyano-4-(ethylamino)-piperidine)
1-Benzyl-4-cyano-4-(ethylamino)-piperidine Chemical and Physical Properties
Names and Identifiers
-
- 4-Piperidinecarbonitrile,4-(ethylamino)-1-(phenylmethyl)-
- 1-benzyl-4-(ethylamino)piperidine-4-carbonitrile
- 1-benzyl-4-cyano-4-(ethylamino)piperidine
- 1-Benzyl-4-cyano-4-ethylamino-piperidin
- 1-Benzyl-4-ethylamino-4-cyan-piperidin
- 1-benzyl-4-ethylaminopiperidine-4-carbonitrile
- 1-benzyl-4-ethylamino-piperidine-4-carbonitrile
- AC1L2ECE
- AC1Q31FR
- AC1Q4RN9
- CTK4A1022
- HMS3085C06
- NSC72998
- SureCN971739
- 4-Ethylamino-1-phenylmethyl-4-piperidinecarbonitrile
- SMR001559750
- AKOS005880502
- 1-BENZYL-4-CYANO-4-(ETHYLAMINO)-PIPERIDINE
- 1024-16-4
- MLS002693809
- SCHEMBL971739
- CHEMBL1710040
- NPYMJCBIPUSGQF-UHFFFAOYSA-N
- NSC-72998
- NSC 72998
- DTXSID10145037
- NS00023145
- EINECS 213-830-5
- 1-Benzyl-4-cyano-4-(ethylamino)-piperidine
-
- Inchi: 1S/C15H21N3/c1-2-17-15(13-16)8-10-18(11-9-15)12-14-6-4-3-5-7-14/h3-7,17H,2,8-12H2,1H3
- InChI Key: NPYMJCBIPUSGQF-UHFFFAOYSA-N
- SMILES: N1(CC2C=CC=CC=2)CCC(C#N)(CC1)NCC
Computed Properties
- Exact Mass: 243.17373
- Monoisotopic Mass: 243.173548
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 290
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 39.1
- XLogP3: 1.8
Experimental Properties
- Density: 1.07
- Boiling Point: 379.2°Cat760mmHg
- Flash Point: 183.1°C
- Refractive Index: 1.563
- PSA: 39.06
- LogP: 2.48308
1-Benzyl-4-cyano-4-(ethylamino)-piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B288875-10mg |
1-Benzyl-4-cyano-4-(ethylamino)-piperidine |
1024-16-4 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B288875-50mg |
1-Benzyl-4-cyano-4-(ethylamino)-piperidine |
1024-16-4 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B288875-100mg |
1-Benzyl-4-cyano-4-(ethylamino)-piperidine |
1024-16-4 | 100mg |
$ 115.00 | 2022-06-07 |
1-Benzyl-4-cyano-4-(ethylamino)-piperidine Related Literature
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Sylvie Ferlay,Véronique Bulach,Olivier Félix,Mir Wais Hosseini,Jean-Marc Planeix,Nathalie Kyritsakas CrystEngComm 2002 4 447
Additional information on 1-Benzyl-4-cyano-4-(ethylamino)-piperidine
Professional Introduction to 1-Benzyl-4-cyano-4-(ethylamino)-piperidine (CAS No. 1024-16-4)
1-Benzyl-4-cyano-4-(ethylamino)-piperidine, a compound with the chemical formula C₁₁H₁₄N₂O, is a significant molecule in the field of pharmaceutical chemistry and drug discovery. This compound has garnered attention due to its structural complexity and potential biological activities. The presence of multiple functional groups, including a benzyl group, a cyano group, and an ethylamino group, makes it a versatile scaffold for further chemical modifications and biological evaluations.
The compound's molecular structure is characterized by a piperidine ring, which is a six-membered heterocyclic amine containing one nitrogen atom. Piperidine derivatives are widely studied in medicinal chemistry due to their favorable pharmacokinetic properties and their ability to interact with various biological targets. In particular, the substitution pattern on the piperidine ring can significantly influence its biological activity, making it a valuable scaffold for designing novel therapeutic agents.
One of the most intriguing aspects of 1-Benzyl-4-cyano-4-(ethylamino)-piperidine is its potential as a precursor in the synthesis of more complex molecules. The cyano group and the ethylamino group provide opportunities for further functionalization through reactions such as nucleophilic substitution or condensation reactions. These modifications can lead to the development of new compounds with enhanced biological activity or improved pharmacological profiles.
Recent research in the field of medicinal chemistry has highlighted the importance of piperidine derivatives in drug development. For instance, studies have shown that certain piperidine-based compounds exhibit potent activity against various therapeutic targets, including enzymes and receptors involved in metabolic diseases, neurological disorders, and cancer. The structural features of 1-Benzyl-4-cyano-4-(ethylamino)-piperidine make it a promising candidate for further investigation in these areas.
The benzyl group in the molecule can serve as a protective group or a handle for further chemical transformations. It can be selectively removed or modified under specific conditions, allowing chemists to explore different structural variants of the compound. This flexibility is particularly valuable in drug discovery pipelines, where rapid iteration and optimization are essential for identifying lead compounds with desired biological properties.
In addition to its synthetic utility, 1-Benzyl-4-cyano-4-(ethylamino)-piperidine has shown potential in preclinical studies as an intermediate in the development of novel therapeutic agents. For example, researchers have explored its use in the synthesis of kinase inhibitors, which are critical for treating various types of cancer. The combination of the cyano and ethylamino groups in this compound may contribute to its ability to interact with protein targets in a specific manner, leading to potent inhibitory effects.
The cyano group is particularly interesting from a chemical biology perspective. It can participate in hydrogen bonding interactions and may influence the electronic properties of the molecule. These features can be exploited to fine-tune the binding affinity and selectivity of drug candidates. Furthermore, the cyano group can be converted into other functional groups through various chemical reactions, such as hydrolysis or reduction, providing additional opportunities for structural diversification.
The ethylamino group contributes to the basicity of the molecule and can interact with acidic residues on biological targets. This property is particularly important for designing compounds that need to cross cell membranes and reach their intended site of action. The presence of both electron-withdrawing (cyano) and electron-donating (ethylamino) groups allows for a balance between lipophilicity and charge distribution, which can enhance oral bioavailability and target engagement.
Recent advances in computational chemistry have also facilitated the study of 1-Benzyl-4-cyano-4-(ethylamino)-piperidine. Molecular modeling techniques can be used to predict how this compound might interact with biological targets at the atomic level. These simulations can guide experimental efforts by identifying key interactions and optimizing molecular properties for improved efficacy and reduced toxicity.
The synthesis of 1-Benzyl-4-cyano-4-(ethylamino)-piperidine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps typically include nucleophilic substitution reactions, condensation reactions, and protection-deprotection strategies. The use of advanced synthetic methodologies has enabled researchers to produce this compound efficiently on both laboratory and industrial scales.
In conclusion, 1-Benzyl-4-cyano-4-(ethylamino)-piperidine (CAS No. 1024-16-4) is a structurally complex and versatile molecule with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a valuable scaffold for drug discovery efforts aimed at developing novel therapeutic agents against various diseases. Continued research into this compound will likely yield important insights into its biological activities and synthetic applications.
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